molecular formula C8H12F2N2O2 B2936385 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione CAS No. 2319030-13-0

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione

Cat. No.: B2936385
CAS No.: 2319030-13-0
M. Wt: 206.193
InChI Key: YOWNJGYZPQAMIB-UHFFFAOYSA-N
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Description

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione is a versatile chemical compound with unique properties that make it ideal for various applications in scientific research. This compound is known for its stability and reactivity, making it a valuable material in fields such as drug synthesis, catalysis, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of imidazolidine-2,4-dione with 4,4-difluoro-2-methylbutan-2-yl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroalkyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione: Known for its stability and reactivity.

    4,4-Difluoro-2-methylbutan-2-ylimidazolidine-2,4-dione: Similar structure but different reactivity profile.

    2,4-Dione derivatives: Various derivatives with different substituents exhibit unique properties and applications.

Uniqueness

This compound stands out due to its difluoroalkyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

5-(4,4-difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O2/c1-8(2,3-4(9)10)5-6(13)12-7(14)11-5/h4-5H,3H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWNJGYZPQAMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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